(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Overview
Description
(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine typically involves multi-step organic synthesis. One possible route includes:
Formation of the imidazo[1,2-b]pyrazole core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the cyclobutyl group: This step may involve the use of cyclobutyl halides in a nucleophilic substitution reaction.
Attachment of the prop-2-yn-1-yl group: This can be done through Sonogashira coupling, using prop-2-yn-1-yl halides and palladium catalysts.
Final functionalization to introduce the methanamine group: This step might involve reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of carbonyl derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyrazole core, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Carbonyl derivatives such as aldehydes or ketones.
Reduction: Hydrogenated imidazo[1,2-b]pyrazole derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its unique structure.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of (6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyrazole core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The cyclobutyl and prop-2-yn-1-yl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyrazole derivatives: These compounds share the same core structure but differ in their substituents.
Cyclobutyl-containing compounds: These compounds feature the cyclobutyl group but may have different core structures.
Prop-2-yn-1-yl derivatives: These compounds contain the prop-2-yn-1-yl group but differ in other structural aspects.
Uniqueness
(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is unique due to the combination of its imidazo[1,2-b]pyrazole core with cyclobutyl and prop-2-yn-1-yl groups. This specific arrangement may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(6-cyclobutyl-1-prop-2-ynylimidazo[1,2-b]pyrazol-7-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-6-16-7-8-17-13(16)11(9-14)12(15-17)10-4-3-5-10/h1,7-8,10H,3-6,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCARANJZSZJFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=C(C(=N2)C3CCC3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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